2-Butylaniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Butylaniline and its derivatives has been a focus of research to understand its utility in drug discovery and material science. A novel synthesis approach for 2-amino-5-tert-butylpyridine, a derivative of 4-tert-butylaniline, highlighted improved physicochemical properties for drug-like applications (Thomson, Reilly, & Sandham, 2011). Furthermore, research into the synthesis of functionalized 2-aminohydropyridines through domino reactions presents a valuable insight into the versatile applications of butylaniline derivatives (Jing Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-Butylaniline derivatives is critical in understanding their reactivity and properties. An X-ray analysis of base-catalyzed oxygenation products of 2,6-di-t-butylanilines provides detailed insights into the molecular architecture and the effects of substituents on the compound's reactivity (Nishinaga et al., 1978).
Chemical Reactions and Properties
2-Butylaniline undergoes various chemical reactions that result in interesting compounds with unique properties. For instance, the oxidative Povarov reaction via sp³ C-H oxidation showcases the compound's capability to form complex structures like 2,4-diarylquinoline derivatives, suggesting its utility in synthetic organic chemistry (Jing Liu et al., 2015).
Physical Properties Analysis
The copolymerization of aniline and N-butylaniline leads to the formation of materials with notable electrical and physical properties, such as conductivity transitions and solubility in organic solvents. These properties are significant for applications in materials science, especially in the development of electrically conducting composites (Bergeron & Dao, 1991, 1992).
Chemical Properties Analysis
The chemical properties of 2-Butylaniline derivatives, such as their redox behavior, solubility, and stability, are essential for their application in various fields. Research into the transformation of electroinactive polymers derived from aniline derivatives into electroactive and functional polymers indicates the potential of 2-Butylaniline in creating materials with specific anion exchangeability and selective potential response (Yano, 1991).
Scientific Research Applications
Mutagenic Potential and Safety Assessment
- In Vivo Micronucleus Test for Mutagenicity: Studies have assessed the mutagenic potential of N-butylaniline and similar compounds, which are utilized in dye and organic intermediates. The in vivo micronucleus test using mice indicated that while N-butylaniline did not induce micronuclei formation at lower doses, there was an association at the highest dose. This suggests a need for careful handling in industrial applications due to potential genetic effects (Kim et al., 2019).
Chemical Analysis and Sensor Development
- Fluorescence Sensing of Chiral Amino Alcohols: The compound 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, synthesized from 3-tert-butylaniline, forms a fluorescent scandium complex. This complex is useful for the enantioselective sensing of chiral amino alcohols, demonstrating the potential of butylaniline derivatives in developing sensitive analytical tools (Liu et al., 2008).
Industrial Applications and Synthesis
- Alkylation in Pharmaceutical and Pesticide Production: The compound 2-tert-butylaniline, a product of alkylation reactions involving aniline, finds application in the manufacturing of pharmaceuticals, pesticides, plastics, additives, and dyes. These processes underline the relevance of butylanilines in industrial synthesis and production (Yadav & Doshi, 2003).
Material Science and Polymer Research
- Electropolymerization and Functional Polymers: Poly(N,N-di-n-butylaniline), derived from butylaniline, exhibits selective potential response to dissolved iodide ions, showcasing its application in material science and electrochemistry (Yano, 1991).
- Conducting Copolymers: Copolymers of aniline and N-butylaniline, synthesized in perchloric acid, demonstrate good conductivity and solubility in organic solvents. This positions them as materials of interest in the development of new internal electrically conducting composites (Bergeron & Dao, 1991).
Safety And Hazards
2-Butylaniline should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
2-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVUPIFFKAHPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181445 | |
Record name | o-Butyl-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylaniline | |
CAS RN |
2696-85-7 | |
Record name | 2-Butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2696-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Butyl-aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Butyl-aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-butyl-aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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